molecular formula C24H25N3O2 B11576120 2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide

2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide

Cat. No.: B11576120
M. Wt: 387.5 g/mol
InChI Key: RKRJLSOTHCNOQY-UHFFFAOYSA-N
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Description

2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide is a complex organic compound that features a unique combination of adamantane, oxazole, and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide typically involves multi-step organic reactions. One common approach is the palladium-catalyzed direct C–H bond functionalization methodology. This method allows for the construction of the tricyclic scaffold and subsequent functionalization at specific positions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable.

Chemical Reactions Analysis

Types of Reactions

2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Adamantan-1-YL)-N-(3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)acetamide is unique due to its combination of adamantane, oxazole, and pyridine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

2-(1-adamantyl)-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide

InChI

InChI=1S/C24H25N3O2/c28-21(14-24-11-15-7-16(12-24)9-17(8-15)13-24)26-19-4-1-3-18(10-19)23-27-22-20(29-23)5-2-6-25-22/h1-6,10,15-17H,7-9,11-14H2,(H,26,28)

InChI Key

RKRJLSOTHCNOQY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CC(=O)NC4=CC=CC(=C4)C5=NC6=C(O5)C=CC=N6

Origin of Product

United States

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